molecular formula C12H10ClNO3 B166727 Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate CAS No. 127919-28-2

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

Cat. No. B166727
M. Wt: 251.66 g/mol
InChI Key: XAZCYGPJBWGQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical and organic intermediate . The molecular formula is C12H10ClNO3 and the molecular weight is 251.7 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is determined by its molecular formula C12H10ClNO3 . The InChI is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate include a molecular weight of 251.66 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

  • Hypolipidemic Agent

    Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate has been studied for its metabolism in rats, rabbits, and dogs as a new hypolipidemic agent. The compound undergoes hydrolysis of the ester linkage followed by glucuronidation at the carboxyl group and ring cleavage of the furan group (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

  • Amyloid Fibril Inhibitors

    Oxazoles bearing a C(4) carboxyl group, including those with chlorophenyl substituents, have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation. Substituting aryls at the C(2) position of the oxazole ring, particularly with 3,5-dichlorophenyl, significantly reduced amyloidogenesis (Razavi et al., 2005).

  • Synthesis of Substituted Oxazoles

    Ethyl 2-chlorooxazole-4-carboxylate has been used in a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions for the synthesis of variously substituted oxazoles. This methodology was applied to synthesize a series of disubstituted and trisubstituted oxazoles (Hodgetts & Kershaw, 2002).

  • Corrosion Inhibition

    Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been tested as a corrosion inhibitor on AA6061 Aluminium alloy in hydrochloric acid. It demonstrated increased inhibition efficiency with higher concentration and temperature, suggesting a potential application in metal protection (Raviprabha & Bhat, 2021).

  • Antimicrobial Agents

    Compounds including ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates have been synthesized and evaluated as antimicrobial agents. These derivatives showed significant anti-staphylococcus and antifungal activities against reference strains, indicating their potential in developing new antimicrobial drugs (2020).

  • Synthesis of Various Derivatives

    Ethyl 5-chloro-3-phenylindole-2-carboxylate and related compounds have been synthesized for various applications, including the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).

Safety And Hazards

For safety, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCYGPJBWGQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372317
Record name Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate

CAS RN

127919-28-2
Record name Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (20 mL, 144 mmol) was added to a solution of 4-chlorobenzoyl chloride (8.4 g, 48 mmol) in THF (100 mL) at 0° C. Ethyl 2-isocyanoacetate (6.0 g, 53 mmol) was added dropwise and the resulting solution was stirred at room temperature for 1 h. The reaction mixture was partitioned between EtOAc and water. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by silica column with ethyl acetate and hexanes as eluents to give the desired compound. MS (m/z) 252.1 [M+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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